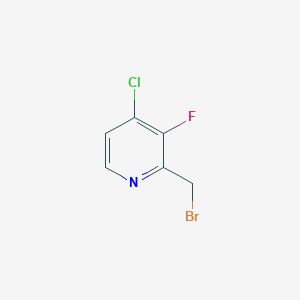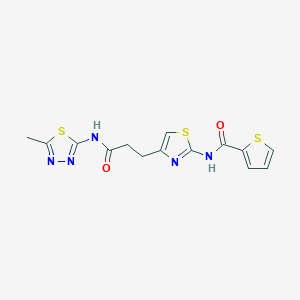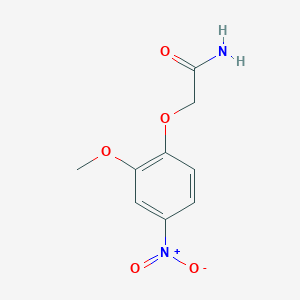
N'-(2,2-dichloro-1-diphenylphosphorylethenyl)-N,N-diethylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,2-dichloro-1-diphenylphosphorylethenyl)-N,N-diethylbenzenecarboximidamide, also known as DDVP, is a widely used insecticide that has been used for over 50 years. It is a colorless liquid that is highly toxic to insects and is commonly used in agriculture, homes, and public spaces to control pests such as flies, mosquitoes, and cockroaches. DDVP is a member of the organophosphate family of insecticides and is known for its fast-acting and long-lasting effects.
Applications De Recherche Scientifique
Luminescence Properties in Organometallic Complexes
The compound N'-(2,2-dichloro-1-diphenylphosphorylethenyl)-N,N-diethylbenzenecarboximidamide, due to its structural characteristics, is likely relevant in the study of luminescent properties in organometallic complexes. Research on similar rhenium(I) N-heterocyclic carbene complexes has shown that such compounds are emissive at room temperature and 77 K, suggesting potential applications in optoelectronic devices (W. Xue et al., 1998).
Catalytic Properties in Polymerization
Compounds with similar structural motifs are known to be involved in catalytic processes, such as high-temperature ethylene polymerization. A study on nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands highlights the potential of these compounds in catalytic applications (Anthony Kermagoret & P. Braunstein, 2008).
Application in Synthesis of Biologically Active Compounds
This compound may also be relevant in the synthesis of biologically active molecules. For instance, the synthesis of N-methyl-N-phenyl-3-phenoxyphenylamidine, a compound with predicted high biological activities like anti-tumor and anti-cancer properties, involves the use of similar structural components (Y. Popov et al., 2013).
Electrochemical Applications
In the field of electrochemistry, compounds with diphenyl groups are studied for their oxidation properties. The electrochemical oxidation of N, N′-diphenylbenzidine, for instance, demonstrates the potential of such compounds in electrochemical sensors and redox systems (H. Debrodt & K. Heusler, 1982).
Environmental Studies
Compounds with dichloro and diphenyl elements are also significant in environmental studies, particularly concerning pollutants like polychlorinated biphenyls (PCBs) and dibenzofurans. These compounds are key in understanding the environmental impact and risk assessment of industrial byproducts (S. Safe, 1990).
Propriétés
IUPAC Name |
N'-(2,2-dichloro-1-diphenylphosphorylethenyl)-N,N-diethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N2OP/c1-3-29(4-2)24(20-14-8-5-9-15-20)28-25(23(26)27)31(30,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,3-4H2,1-2H3/b28-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVUFBISDCVAMT-COOPMVRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N\C(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)
![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754676.png)


![10-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2754681.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754685.png)
![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)
![N-(2,4-difluorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2754688.png)
![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)
